3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes benzyl, chloro, fluorobenzyl, and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process involving several key reactions:
Formation of the Chromeno[8,7-e][1,3]oxazin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[8,7-e][1,3]oxazin-2-one core.
Introduction of the Benzyl and Fluorobenzyl Groups: The benzyl and fluorobenzyl groups can be introduced through nucleophilic substitution reactions using benzyl chloride and 4-fluorobenzyl chloride, respectively.
Chlorination and Methylation: The chloro and methyl groups can be introduced through selective chlorination and methylation reactions using reagents such as thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and fluorobenzyl positions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the chloro and oxazinone groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluorobenzyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Amines, thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its unique structure, the compound has potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzyl and fluorobenzyl groups may facilitate binding to hydrophobic pockets, while the chloro and oxazinone groups may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-6-chloro-9-(4-methylbenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 3-benzyl-6-chloro-9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
The presence of the fluorobenzyl group in 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C26H21ClFNO3 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
3-benzyl-6-chloro-9-[(4-fluorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H21ClFNO3/c1-16-20-12-23(27)25-22(14-29(15-31-25)13-18-7-9-19(28)10-8-18)24(20)32-26(30)21(16)11-17-5-3-2-4-6-17/h2-10,12H,11,13-15H2,1H3 |
InChI Key |
IBVGTUUGHFADOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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